molecular formula C18H25Cl2N3O3S B10947427 [4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

[4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B10947427
M. Wt: 434.4 g/mol
InChI Key: BZRSPBZWUIYJLH-UHFFFAOYSA-N
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Description

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a synthetic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorobenzyl group and a piperidyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves the reaction of 3,4-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 1-(methylsulfonyl)-4-piperidone to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce secondary amines .

Scientific Research Applications

Chemistry

In chemistry, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacological agent. It is being investigated for its antimicrobial and antimalarial properties. Studies have demonstrated its efficacy against certain strains of bacteria and parasites, making it a candidate for further drug development .

Industry

In the industrial sector, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the properties of the final products .

Mechanism of Action

The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition disrupts the cell wall synthesis, leading to bacterial cell death . In antimalarial applications, the compound interferes with the parasite’s metabolic pathways, inhibiting its growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride
  • 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
  • 3-(4-Chlorobenzyl)-piperidine hydrochloride

Uniqueness

Compared to similar compounds, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE exhibits unique properties due to the presence of both dichlorobenzyl and methylsulfonyl groups. These functional groups contribute to its enhanced reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H25Cl2N3O3S

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C18H25Cl2N3O3S/c1-27(25,26)23-6-4-15(5-7-23)18(24)22-10-8-21(9-11-22)13-14-2-3-16(19)17(20)12-14/h2-3,12,15H,4-11,13H2,1H3

InChI Key

BZRSPBZWUIYJLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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